Vorapaxar
Übersicht
Beschreibung
Vorapaxar ist ein potenter, selektiver und kompetitiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), einem Thrombinrezeptor. Es wird hauptsächlich zur Reduzierung thrombotischer kardiovaskulärer Ereignisse bei Patienten mit einem Vorfall von Myokardinfarkt oder peripherer arterieller Erkrankung eingesetzt . This compound wird unter dem Markennamen Zontivity vermarktet und wurde von Merck & Co entwickelt .
Wissenschaftliche Forschungsanwendungen
Vorapaxar hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung bei der Untersuchung von PAR-1-Antagonisten und ihrer Synthese verwendet.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von PAR-1 bei der Thrombozytenaggregation und thrombotischen Ereignissen zu untersuchen.
Medizin: this compound wird klinisch eingesetzt, um das Risiko thrombotischer kardiovaskulärer Ereignisse bei Patienten mit einem Vorfall von Myokardinfarkt oder peripherer arterieller Erkrankung zu reduzieren.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Protease-aktivierten Rezeptors 1 (PAR-1) auf Thrombozyten. PAR-1 ist ein G-Protein-gekoppelter Rezeptor, der durch Thrombin aktiviert wird, was zur Thrombozytenaggregation und Thrombusbildung führt. Durch die Blockierung von PAR-1 verhindert this compound die durch Thrombin induzierte Thrombozytenaktivierung, wodurch das Risiko thrombotischer Ereignisse reduziert wird . Die Hemmung ist reversibel und hochspezifisch für PAR-1, ohne andere Thrombozytenaktivierungswege zu beeinflussen .
Wirkmechanismus
Target of Action
Vorapaxar is a tricyclic himbacine-derived selective inhibitor of protease-activated receptor 1 (PAR-1) . PAR-1 is a thrombin receptor expressed on platelets . Thrombin is the most potent platelet activator known because it acts at nanomolar concentrations .
Mode of Action
This compound inhibits platelet aggregation through the reversible antagonism of PAR-1 . By inhibiting PAR-1, this compound prevents thrombin-related platelet aggregation . This interaction with its targets leads to a decrease in thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD) .
Biochemical Pathways
The interaction between thrombin and platelets in humans is mediated by the protease-activated receptors (PAR)-1 and the PAR-4 receptors . PAR-1 is considered the main thrombin receptor because it is activated by low concentration of thrombin . This compound, by inhibiting PAR-1, affects these biochemical pathways and their downstream effects, which mediate thrombotic response .
Pharmacokinetics
This compound is orally effective with high bioavailability . It has an elimination half-life of approximately 20 hours, providing consistent antiplatelet effects . This compound is eliminated mainly in feces and secondarily (5%) by urine, but it is also metabolized by CYP3A4 . Therefore, drugs that are inducers or inhibitors of CYP3A4 will potentially impact the elimination of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD) . This compound has been shown to improve plaque burden and vascular inflammation, and promote a vasculoprotective immune cell phenotype .
Action Environment
Environmental factors that influence the action, efficacy, and stability of this compound include the patient’s health status and the presence of other medications. For instance, this compound’s efficacy can be maximized in patients with a high ischemic risk and low bleeding risk . Additionally, the presence of drugs that induce or inhibit CYP3A4, the enzyme that metabolizes this compound, can impact its bioavailability and thus its efficacy .
Biochemische Analyse
Biochemical Properties
PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response .
Cellular Effects
Vorapaxar has been shown to inhibit thrombin-mediated platelet activation . This inhibition of platelet activation is crucial as it prevents thrombotic cardiovascular events in patients with a history of MI or PAD .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the protease-activated receptor-1 (PAR-1) expressed on platelets . This inhibition prevents thrombin-related platelet aggregation .
Temporal Effects in Laboratory Settings
This compound displays significant inhibition of platelet aggregation that remains for up to 4 weeks after discontinuation due to the very long elimination half-life .
Metabolic Pathways
This compound is metabolized to its major circulating metabolite, M20, and its predominant metabolite excreted into feces, M19, by CYP3A4 and CYP 2J2 .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. As a small molecule drug, this compound likely diffuses across cell membranes to reach its target, the protease-activated receptor-1 (PAR-1) on platelets .
Vorbereitungsmethoden
Vorapaxar wird durch eine Reihe komplexer organischer Reaktionen synthetisiert. Die Synthese umfasst den Aufbau eines tricyclischen, von Himbacine abgeleiteten Gerüsts, das für seine Aktivität als PAR-1-Antagonist unerlässlich ist . Die Syntheseroute umfasst typischerweise:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie (±)-3-Butin-2-ol.
Schlüsselschritte: Die Schlüsselschritte umfassen die Bildung der tricyclischen Kernstruktur durch eine Reihe von Cyclisierungs- und funktionellen Gruppenumwandlungen.
Reaktionsbedingungen: Die Reaktionen werden unter kontrollierten Bedingungen durchgeführt, die häufig spezifische Katalysatoren und Reagenzien erfordern, um die gewünschte Stereochemie und Ausbeute zu erreichen.
Industrielle Produktion: Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Laborsynthese, um die Verbindung in großen Mengen herzustellen, während Reinheit und Konsistenz erhalten bleiben.
Analyse Chemischer Reaktionen
Vorapaxar unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem this compound-Molekül zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
Vorapaxar ist unter den Antithrombotika einzigartig, da es PAR-1 selektiv hemmt. Ähnliche Verbindungen umfassen:
Ticagrelor: Ein weiterer P2Y12-Rezeptor-Antagonist mit einem anderen Wirkmechanismus im Vergleich zu this compound.
Prasugrel: Ähnlich wie Clopidogrel hemmt es den P2Y12-Rezeptor, hat aber ein anderes pharmakokinetisches Profil.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, PAR-1 selektiv zu hemmen, was einen zusätzlichen Mechanismus bietet, um thrombotische Ereignisse bei Patienten zu reduzieren, die möglicherweise nicht ausreichend auf andere Antithrombotika ansprechen .
Eigenschaften
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGXUVOIWDMMJE-QHNZEKIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009336 | |
Record name | Vorapaxar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor. PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response. By blocking PAR-1 activating, vorapaxar inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen or a thromboxane mimetic. | |
Record name | Vorapaxar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
618385-01-6 | |
Record name | Vorapaxar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618385-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vorapaxar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorapaxar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vorapaxar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VORAPAXAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Vorapaxar?
A1: this compound is a highly selective and reversible antagonist of protease-activated receptor-1 (PAR-1) expressed on platelets. [] It competitively inhibits thrombin from binding to the PAR-1 receptor, effectively blocking thrombin-induced platelet activation and subsequent aggregation. [, , ]
Q2: How does this compound differ from other antiplatelet agents like Aspirin or P2Y12 inhibitors?
A2: Unlike Aspirin, which inhibits cyclooxygenase-1, or P2Y12 inhibitors, which block the P2Y12 receptor on platelets, this compound specifically targets the PAR-1 receptor, providing a unique mechanism for inhibiting thrombin-mediated platelet activation. [, , , ]
Q3: What are the downstream effects of PAR-1 antagonism by this compound?
A3: By blocking PAR-1, this compound inhibits several key steps in platelet activation, including:
- Reduced platelet aggregation: this compound effectively diminishes platelet aggregation induced by thrombin, even in the presence of other agonists like collagen, ADP, and TRAP. [, , ]
- Inhibition of signaling cascades: this compound interrupts downstream signaling events triggered by PAR-1 activation, such as calcium mobilization, Rap1 activation, and pleckstrin phosphorylation, ultimately leading to reduced αIIbβ3 activation and platelet aggregation. [, ]
Q4: Describe the absorption and distribution of this compound.
A4: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. [] Food intake might modestly increase its area under the curve (AUC) and Cmax while slightly delaying Tmax. [] this compound exhibits a large volume of distribution, suggesting extensive distribution into tissues. []
Q5: What is the metabolic fate of this compound?
A5: this compound is primarily metabolized by cytochrome P450 (CYP3A4) enzymes in the liver, resulting in the formation of its active metabolite, SCH 2046273 (M20). [, ]
Q6: How is this compound eliminated from the body?
A6: this compound and its metabolite are primarily eliminated through the fecal route, with an elimination half-life of approximately 3-4 days for this compound and a similar range for its metabolite. [, ]
Q7: Does the pharmacokinetic profile of this compound differ between ethnicities?
A7: Based on a comparative study, the pharmacokinetic profiles of this compound and its metabolite, as well as the metabolite/parent ratios, appear comparable between healthy Chinese and Western populations. []
Q8: How do potent CYP3A4 inhibitors or inducers affect this compound exposure?
A8: Co-administration with potent CYP3A4 inhibitors like Ketoconazole can approximately double the steady-state AUC and Cmax of this compound. [] Conversely, potent inducers like Rifampin can decrease this compound exposure by approximately 50%. []
Q9: Does this compound affect the QT interval?
A9: In a dedicated study involving healthy volunteers, single-dose administration of this compound 120 mg showed no significant effect on the QTcF interval, suggesting a low risk of QT prolongation. []
Q10: What clinical trials have been conducted to evaluate this compound?
A10: Two major Phase III clinical trials, TRACER and TRA 2°P-TIMI 50, have assessed the efficacy and safety of this compound:
- TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome): This trial involved patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS). [, , ]
- TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events-TIMI 50): This trial enrolled patients with a history of myocardial infarction (MI), peripheral artery disease (PAD), or stroke. [, , , , , , ]
Q11: What are the primary safety concerns associated with this compound?
A11: The most significant safety concern with this compound is an increased risk of bleeding, including intracranial hemorrhage (ICH), particularly in patients with a history of stroke or transient ischemic attack (TIA). [, , , , , , , ] Therefore, this compound is contraindicated in these patient populations.
Q12: What is the role of this compound in patients with coronary artery bypass grafting (CABG)?
A12: A sub-analysis of TRA 2°P-TIMI 50 data indicated that this compound significantly reduced the risk of recurrent major cardiovascular events in patients with a history of CABG. [] While bleeding risk appeared similar to the overall trial population, further research is needed to fully assess its safety and efficacy in this specific group.
Q13: Does body weight influence the efficacy or safety of this compound?
A13: Analysis of TRA 2°P-TIMI 50 and TRACER data suggests a potential association between low body weight and reduced efficacy of this compound, although further investigation is needed to confirm this observation. [, ] Regarding safety, both trials indicate higher bleeding rates in patients with low body weight, raising concerns about potential dose adjustments in this group. []
Q14: What are potential future research directions for this compound?
A14: Future research should explore:
- Optimal this compound dosing: Investigate whether dose adjustments based on factors like body weight, age, or renal function are necessary to optimize efficacy and minimize bleeding risk. []
- Combination therapies: Evaluate the efficacy and safety of this compound in combination with newer antiplatelet agents like Ticagrelor or Cangrelor. [, ]
- Biomarkers: Identify biomarkers that can predict this compound's efficacy, monitor treatment response, or identify patients at high risk of bleeding. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.